4'-bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl
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Overview
Description
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is a biphenyl derivative characterized by the presence of bromine, fluorine, and methyl groups on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide (in this case, a brominated biphenyl derivative) reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
The reaction conditions typically include a palladium catalyst (such as Pd(PPh₃)₄), a base (such as K₂CO₃), and a solvent (such as dioxane) under reflux .
Industrial Production Methods
Industrial production of 4’-bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids .
Scientific Research Applications
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 4’-bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the aromatic rings. The presence of bromine and fluorine atoms can influence the compound’s reactivity towards nucleophiles and electrophiles. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar in structure but contains a nitrile group instead of the biphenyl moiety.
4-Bromo-2,6-difluoroaniline: Contains an amino group instead of the biphenyl moiety.
2,4-Difluoro-1,1’-biphenyl: Lacks the bromine and additional methyl groups.
Uniqueness
4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl scaffold. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
2694728-64-6 |
---|---|
Molecular Formula |
C14H11BrF2 |
Molecular Weight |
297.1 |
Purity |
0 |
Origin of Product |
United States |
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